molecular formula C9H16N2O6 B1336517 Glu-Thr CAS No. 6875-80-5

Glu-Thr

Cat. No. B1336517
CAS RN: 6875-80-5
M. Wt: 248.23 g/mol
InChI Key: JSIQVRIXMINMTA-ZDLURKLDSA-N
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Description

“Glu-Thr” is a dipeptide formed from L-glutamic acid and L-threonine residues . It’s also known as L-threonyl-L-glutamic acid . The molecular formula of Glu-Thr is C9H16N2O6 .


Synthesis Analysis

The synthesis of Glu-Thr can be achieved enzymatically. For instance, TabS can synthesize Gln-Thr with a 96% yield. Gln-Thr can then be converted to Glu-Thr using N-terminal amidase .


Molecular Structure Analysis

The molecular weight of Glu-Thr is approximately 248.233 Da . It has three defined stereocenters . The InChIKey for Glu-Thr is BECPPKYKPSRKCP-ZDLURKLDSA-N .


Physical And Chemical Properties Analysis

Glu-Thr, being a peptide, shares the common physicochemical properties of proteins. These include molecular mass, total electrical charge, termolability, and solubility .

Scientific Research Applications

1. Cancer Research and Treatment

A novel near-infrared fluorescent probe, HC-glu, based on a hemicyanine skeleton conjugated with a d-glucuronic acid residue, has been developed for the real-time detection of β-Glucuronidase (GLU) in living cells and animals. This probe is highly specific and sensitive, and its application extends to cancer diagnosis and therapy, detecting endogenous GLU activity in hepatoma carcinoma cells, tumor tissues, and tumor-bearing mouse models. Additionally, it evaluates GLU's biological function and distribution in animal intestinal tracts, aiding in guiding rational drug use in clinical settings (Jin et al., 2018).

Glucose-coated gold nanoparticles (Glu-GNPs) have been used for targeted treatment of cancer metastasis and cancer stem cells. The study showed that Glu-GNPs, followed by X-ray irradiation treatment, are better irradiation sensitizers for suspension cancer cells than other treatments, enhancing cancer cell killing by 20% more than X-ray irradiation alone. This finding has potential implications in designing therapeutic strategies for cancer stem cells and cancer metastasis (Hu et al., 2015).

2. Neuroscience and Neurology

The study of L-Glutamate (Glu) in neuroscience, particularly its role as the primary excitatory neurotransmitter in the mammalian central nervous system, has been enhanced by the development of an enzyme-based microelectrode array (MEA) for chronic recordings in awake, freely moving mice. This technology allows for the measurement of both tonic and phasic Glu, revealing its involvement in cognition, memory, learning, plasticity, and motor movement. The application of this MEA in neuroscience research provides insights into normal brain function and potential neurological disorders (Hascup et al., 2008).

3. Immunology and Cell Biology

Glu has been shown to enhance the barrier function of intestinal porcine epithelial cell line 1 (IPEC-1) cells by upregulating the expression of tight junction proteins, stimulating cell growth, and maintaining membrane integrity in response to oxidative stress. This study highlights Glu's crucial role in mucosal barrier function, offering insights into the molecular mechanisms of intestinal health and disease (Jiao et al., 2015).

4. Plant Biology

Glutamate (Glu) has emerged as a significant signaling molecule in plants, participating in various processes under both normal and stress conditions. It is involved in seed germination, root architecture, pollen germination, wound response, pathogen resistance, and stress adaptation, contributing to a comprehensive understanding of plant growth, development, and response to environmental stress (Qiu et al., 2020).

Future Directions

Future research could focus on the functional roles of Glu-Thr and its potential applications. For instance, a study identified pGlu-βGlu-Pro-NH2 as the first functional antagonist of the cholinergic central actions of the thyrotropin-releasing hormone (TRH), which could open new avenues for research .

properties

IUPAC Name

(4S)-4-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-8(15)5(10)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQVRIXMINMTA-ZDLURKLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313162
Record name L-α-Glutamyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutamylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glu-Thr

CAS RN

6875-80-5
Record name L-α-Glutamyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6875-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Glutamyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutamylthreonine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,700
Citations
J Gromoll, A Schulz, H Borta… - European Journal of …, 2002 - academic.oup.com
Background Human chorionic gonadotropin/luteinizing hormone (hCG/LH) function in the male is mediated by the LH receptor (LHR) and is crucial for the normal development of …
Number of citations: 68 academic.oup.com
MM Chulkina, AV Pichugin, RI Ataullakhanov - Peptides, 2020 - Elsevier
A pharmaceutical grade synthetic tetradecapeptide Thr-Glu-Lys-Lys-Arg-Arg-Glu-Thr-Val-Glu-Arg-Glu-Lys-Glu (GEPON) that mimics the ezrin protein hinge region was studied in …
Number of citations: 9 www.sciencedirect.com
JS Kavanaugh, WF Moo-Penn, A Arnone - Biochemistry, 1993 - ACS Publications
MATERIALS AND METHODS Crystals of deoxyhemoglobin Catonsville, grown according to the procedure of Perutz (1968), were isomorphous with f This work was supported by grants …
Number of citations: 59 pubs.acs.org
K Patsialas, EH Papaioannou… - Carbohydrate …, 2012 - Elsevier
It has been recently reported that the peptide Ac–Glu–Thr–Lys–Thr–Tyr–Phe–Trp–Lys–NH 2 , analogue of the Glu1811–Lys1818 region of A3 light chain of blood coagulation factor VIII, …
Number of citations: 8 www.sciencedirect.com
T Yamamura, H Nakamura, S Nakajima, T Sasaki… - Inorganica chimica …, 1998 - Elsevier
Reaction of Boc-Glu-Thr-Ile-His-OMe (Boc: butoxy carbonyl) (H 2 1), and Zn(ClO 4 ) 2 ·6H 2 O in N,N-dimethylformamide (DMF) was studied using NMR and mass spectrometry with …
Number of citations: 5 www.sciencedirect.com
CGTL Glu, TGGAA Gly, PST Thr, CIPAG Ile… - Los Alamos …, 2010 - books.google.com
L ord Rayleigh once introduced a key idea with" It is tolerably obvious once remarked...." Yes, I think now, that is just how it was Stan Ulam providing us with a steady stream of ideas …
Number of citations: 3 books.google.com
JE Murphy, TT Tibbitts, ER Kantrowitz - Journal of molecular biology, 1995 - Elsevier
In order to understand some of the differences between human placental, human,Saccaromyces cerevisiaeandEscherichia colialkaline phosphatases in specific activity, activation by …
Number of citations: 126 www.sciencedirect.com
ME Koshland - Annual review of immunology, 1985 - annualreviews.org
… Val al Thr Ala Thr GIn Ser Asn lIe eysl Asn IGlu Ascl Asp Gly Val Pro [Glu Thr Cys Tyrl Met ITyr … Tyr Thrl Thr Met IVaI Pro Leul Arg tyrl His Gly Glu Thr Lys Met Val Glp. Ala la Leu Thr Pro …
Number of citations: 253 www.annualreviews.org
D Valensin, FM Mancini, M Łuczkowski, A Janicka… - Dalton …, 2004 - pubs.rsc.org
… -Glu-Thr-His-Leu-His-Trp-His-Thr-Val-Ala-Lys-NH 2 and Ac-Glu-Thr-His-Leu-His-Trp-His-Thr-Val-Ala-Lys-Glu-Thr-… soluble Ac-Glu-Thr-His-Leu-His-Trp-His-Thr-Val-Ala-Lys-Glu-Thr-NH 2 …
Number of citations: 43 pubs.rsc.org
J Curry, CF Morris, MK Walker-Simmons - Plant molecular biology, 1991 - Springer
A cDNA clone (pMA2005) of a Group 3 LEA (late embryogenesis abundant) protein has been sequenced from wheat. The wheat cDNA clone codes for a protein with ten tandem …
Number of citations: 107 link.springer.com

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